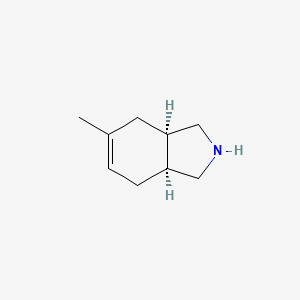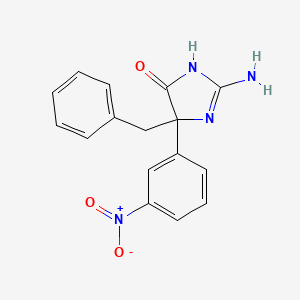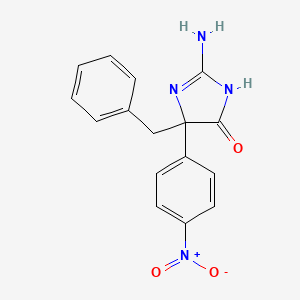
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide (AMP-NMPA) is an organic compound with a wide range of applications in scientific research. It is a member of the aminophenylprop-2-enamide family, which is composed of compounds that contain an amine group and an amide group. AMP-NMPA is a versatile compound that has many potential uses in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has many potential applications in scientific research. For example, it can be used as a substrate for various enzymes, such as acetylcholinesterase and choline acetyltransferase. It can also be used as a ligand for receptors, such as the opioid receptors. In addition, it can be used to study the structure and function of proteins and other biomolecules.
Mécanisme D'action
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is thought to interact with various proteins and enzymes to produce its biological effects. For example, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction inhibits the enzyme’s activity, resulting in an increase in acetylcholine levels in the brain. In addition, this compound is thought to interact with opioid receptors, which are involved in the regulation of pain and reward pathways.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects. For example, it has been shown to increase acetylcholine levels in the brain, which can lead to increased alertness and improved memory. In addition, it has been shown to act as an analgesic, reducing pain and inflammation. It has also been shown to produce antidepressant-like effects, reducing anxiety and improving mood.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized in the lab. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life and may not be suitable for long-term experiments. In addition, it may produce toxic side effects if used in high doses.
Orientations Futures
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has many potential applications in scientific research. For example, it could be used to study the structure and function of proteins and other biomolecules. In addition, it could be used to study the mechanism of action of various drugs, such as opioids and antidepressants. It could also be used to develop new drugs for the treatment of various diseases, such as Alzheimer’s disease and depression. Finally, it could be used to study the effects of environmental toxins on the body.
Méthodes De Synthèse
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide can be synthesized from 4-aminophenylacetic acid, which is readily available in the lab. The synthesis involves a two-step reaction. In the first step, 4-aminophenylacetic acid is reacted with anhydrous sodium acetate in acetic acid to form the amide intermediate this compound. In the second step, the amide intermediate is treated with a base, such as sodium hydroxide, to form the final product, this compound.
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)

![2-Amino-5-[(4-fluorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345538.png)
![[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6345553.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345554.png)


![2-Amino-5-(4-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345569.png)
![2-Amino-5-(3-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345580.png)
![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)

![2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345602.png)